1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of pyrrolidine with formaldehyde and subsequent reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride has several scientific research applications:
Chemistry: It is used as an organocatalyst in asymmetric synthesis, facilitating reactions such as Aldol condensation and Mannich reactions.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the synthesis of optically active organic building blocks and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. As an organocatalyst, it facilitates the formation of enantioselective products by stabilizing transition states and intermediates during chemical reactions. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity towards various substrates.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking additional functional groups.
Proline: An amino acid with a pyrrolidine ring, commonly used in peptide synthesis and as a chiral catalyst.
Pyrrolidinone: A lactam derivative of pyrrolidine, used in various chemical and pharmaceutical applications.
Uniqueness
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct catalytic properties and biological activities. Its ability to act as an organocatalyst in asymmetric synthesis sets it apart from simpler pyrrolidine derivatives.
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)6-8-2-1-4-10-8;;/h8-10,12H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBCZMZKCHKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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